molecular formula C9H8BrNO B2776426 3-Bromo-6,7-dihydroquinolin-8(5H)-one CAS No. 904929-24-4

3-Bromo-6,7-dihydroquinolin-8(5H)-one

Cat. No. B2776426
CAS RN: 904929-24-4
M. Wt: 226.073
InChI Key: CWFXXVRLJLOYLP-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydroquinolin-8(5H)-one, also known as 3B6,7DHQ, is an organic compound with a wide range of applications in the fields of organic synthesis, chemical research, and medicinal chemistry. It is a versatile reagent that can be used to synthesize a variety of compounds, including heterocycles, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of intermediates and building blocks, including carboxylic acids, amines, and alcohols. 3B6,7DHQ is a highly useful and versatile compound due to its unique reactivity and its ability to be used in a variety of reactions.

Scientific Research Applications

Catalysis and Synthesis

  • Copper-Catalyzed N-Arylation

    6,7-Dihydroquinolin-8(5H)-one oxime was identified as an effective ligand in a copper-catalyzed N-arylation process involving azoles and aryl halides. This reaction achieved high yields even with low catalyst loading, highlighting its efficiency (Wang et al., 2012).

  • Ligand in Friedländer Synthesis

    The compound has been used in the Friedländer synthesis to produce quinoline derivatives, demonstrating its versatility in organic synthesis (Hu, Zhang, & Thummel, 2003).

  • Role in Quinoline Derivative Synthesis

    A study focused on the efficient and selective synthesis of quinoline derivatives, highlighting the compound's importance in the creation of novel chemical entities (Şahin et al., 2008).

Photolabile Protecting Groups

  • Photolabile Protecting Group: The compound has been explored as a photolabile protecting group for carboxylic acids. Its higher single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for use in vivo (Fedoryak & Dore, 2002).

Resonance Raman Spectroscopy

  • Resonance Raman Characterization: A study employed resonance Raman spectroscopic methods to examine the different forms of 8-bromo-7-hydroxyquinoline caged acetate, providing insights into the compound's structural and electronic properties in various solvents (An et al., 2009).

Synthesis of Derivatives

  • Synthesis of 3-Bromo-1,2-Dihydroquinoline Derivatives: This compound was synthesized using a new route based on TBAB/Oxone-mediated radical cyclization, demonstrating its utility in the creation of functionalized quinoline derivatives (Yang et al., 2019).

Anticancer and Antimicrobial Properties

  • Biological Evaluation and Molecular Docking: Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their potential anticancer properties. The study also investigated their antimicrobial activities, showcasing the compound's relevance in medicinal chemistry (Agbo et al., 2015).

Other Applications

  • Chromatography of Metal Chelates: Research examined the influence of halogen derivatization of quinoline on the formation and chromatography of metal chelates, revealing the compound's role in analytical chemistry (Schneeweis & König, 1983).

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-quinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFXXVRLJLOYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7-dihydroquinolin-8(5H)-one

CAS RN

904929-24-4
Record name 3-BROMO-6,7-DIHYDROQUINOLIN-8(5H)-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (E)-8-benzylidene-3-bromo-5,6,7,8-tetrahydroquinoline (0.82 g, 2.5:1 mixture with benzaldehyde) in MeOH (40 mL) and DCM (40 mL) was cooled to −78° C. and ozone was bubbled through the solution for 5 min until the solution turned light blue. Oxygen was passed through the solution for 10 min until the solution turned colorless and triphenylphosphine (1.03 g, 3.93 mmol) was added. The solution was removed from the dry ice/acetone bath and allowed to warm to RT. The reaction mixture was stirred at RT for 1 h. The reaction mixture was concentrated. Purification by flash column chromatography on silica gel eluting with 30% to 70% EtOAc in heptane) gave 3-bromo-6,7-dihydroquinolin-8(5H)-one (0.460 g, 2.04 mmol, 75% yield) as a white solid. LC/MS (ESI+) m/z=225.9 (M+H). Calculated for C9H8BrNO 225.0.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two

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